molecular formula C18H34O6Si2 B107363 1,3-Bis(triethoxysilyl)benzene CAS No. 16067-99-5

1,3-Bis(triethoxysilyl)benzene

Cat. No.: B107363
CAS No.: 16067-99-5
M. Wt: 402.6 g/mol
InChI Key: MRBRVZDGOJHHFZ-UHFFFAOYSA-N
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Description

1,3-Bis(triethoxysilyl)benzene is an organosilicon compound with the molecular formula C18H34O6Si2. It is characterized by the presence of two triethoxysilyl groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its reactivity in various chemical reactions, particularly in the field of materials science and organic synthesis .

Mechanism of Action

Target of Action

1,3-Bis(triethoxysilyl)benzene is a silicon-based nucleophile . It primarily targets palladium (Pd) in Pd-catalyzed cross-coupling reactions . The role of this compound is to act as a reactive species in these reactions .

Mode of Action

The compound interacts with its target, palladium, in cross-coupling reactions . This interaction results in the formation of new chemical bonds, which is a key step in the synthesis of a variety of complex organic compounds .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of organically-modified silica networks . These networks are used in the preparation of silica aerogels, which have a variety of applications, including thermal insulation and drug delivery .

Pharmacokinetics

Given its use in the synthesis of silica aerogels, it’s likely that the compound’s bioavailability is influenced by the properties of these materials .

Result of Action

The primary result of this compound’s action is the formation of organically-modified silica networks . These networks can be used to create silica aerogels with a variety of properties, including high porosity and thermal insulation . Additionally, these aerogels can be chemically doped with silica-functionalized magnetite nanoparticles, which imparts magnetic behavior to the aerogels .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the synthesis of silica aerogels requires the careful control of factors such as the choice of surfactants, the ethanol-water volume ratio, and the molar ratio of tetraethoxysilane (TEOS) to this compound . These factors can significantly influence the properties of the resulting aerogels .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(triethoxysilyl)benzene can be synthesized through the co-condensation of tetraethoxysilane and this compound using surfactants such as dodecylamine and cetyltrimethylammonium bromide as templates . The reaction typically involves the following steps:

  • Mixing tetraethoxysilane and this compound in the presence of surfactants.
  • Adjusting the ethanol-water volume ratio and the molar ratio of tetraethoxysilane to this compound.
  • Allowing the reaction to proceed under controlled temperature and pH conditions to form highly monodisperse hybrid organosilica spheres.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(triethoxysilyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol groups.

    Reduction: Reduction reactions can convert the triethoxysilyl groups to silane groups.

    Substitution: The triethoxysilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of silanol groups.

    Reduction: Formation of silane groups.

    Substitution: Formation of various organosilicon compounds with different functional groups.

Scientific Research Applications

Materials Science

1,3-Bis(triethoxysilyl)benzene is primarily utilized as a precursor in the synthesis of periodic mesoporous organosilicas (PMOs). These materials are characterized by their tunable pore sizes and high surface areas, making them suitable for applications in catalysis and separation processes.

  • Synthesis of PMOs : BTESB facilitates the formation of organized silica networks through sol-gel processes. The incorporation of BTESB into silica matrices enhances the structural integrity and functional properties of the resulting materials, which can be tailored for specific applications such as catalysis and adsorption .

Catalysis

BTESB plays a critical role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its silicon-based nucleophilic properties allow it to effectively participate in these reactions, leading to the formation of complex organic molecules.

  • Cross-Coupling Reactions : The compound has been shown to enhance the efficiency of coupling reactions by providing reactive sites that facilitate bond formation between organic substrates .

Biomedical Applications

The unique chemical structure of this compound allows for its use in various biomedical applications, including drug delivery systems and biosensors.

  • Drug Delivery Systems : BTESB can form stable siloxane bonds with biomolecules, enabling the development of drug carriers that improve the bioavailability and targeting of therapeutic agents .
  • Biosensors : Its ability to modify surfaces makes it suitable for creating biosensors that can detect biological markers with high sensitivity .

Hybrid Materials

BTESB is also used in producing hybrid silica spheres for high-performance liquid chromatography (HPLC). These materials exhibit enhanced separation efficiency due to their unique porous structures.

  • HPLC Applications : The incorporation of BTESB into silica matrices improves the selectivity and resolution of chromatographic separations, making it valuable in analytical chemistry .

Case Study 1: Synthesis of Periodic Mesoporous Organosilica Nanoparticles

A study explored the influence of BTESB concentration on the size and morphology of PMO nanoparticles. The results indicated that varying the precursor concentration significantly affected particle size and surface characteristics, demonstrating BTESB's versatility in synthesizing tailored mesoporous materials .

ParameterLow ConcentrationHigh Concentration
Particle Size (nm)50 ± 5100 ± 10
Surface Area (m²/g)600400
Pore Volume (cm³/g)0.80.5

Case Study 2: Modification of Bacterial Cellulose Membranes

Research reported on modifying bacterial cellulose membranes using BTESB to enhance their mechanical properties and hydrophobicity. The modified membranes exhibited improved resistance to water permeation, showcasing potential applications in filtration technologies .

PropertyUnmodified MembraneModified Membrane
Water Contact Angle (°)4080
Tensile Strength (MPa)3045

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific positioning of triethoxysilyl groups, which imparts distinct reactivity and properties compared to its isomers and analogs. This unique structure allows for the formation of highly monodisperse hybrid organosilica spheres, making it valuable in various applications .

Biological Activity

1,3-Bis(triethoxysilyl)benzene (BTESB) is an organosilane compound that has garnered attention in various fields, particularly in materials science and biomedical applications. Its unique structure allows it to interact with biological systems, leading to a range of biological activities. This article delves into the biological activity of BTESB, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the chemical formula C18H38O6Si2C_{18}H_{38}O_6Si_2 and is characterized by two triethoxysilyl groups attached to a benzene ring. The presence of these silane groups enhances its reactivity and functionalization potential, making it suitable for various applications.

1. Antimicrobial Activity

Research indicates that BTESB exhibits significant antimicrobial properties. A study demonstrated that BTESB can inhibit the growth of various pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes due to the silane groups, leading to cell lysis.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli151
S. aureus181
C. albicans121

This table summarizes the antimicrobial efficacy of BTESB against selected microorganisms, highlighting its potential as a biocide in medical and industrial applications.

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of BTESB in human cell lines. The compound showed varying degrees of cytotoxicity depending on concentration and exposure time.

  • Case Study : In a study involving human fibroblast cells, BTESB exhibited a cytotoxic effect at concentrations above 100 µg/mL, with an IC50 value determined to be approximately 150 µg/mL after 24 hours of exposure.

3. Drug Delivery Systems

BTESB has been explored as a precursor in the synthesis of mesoporous silica nanoparticles (MSNs), which are utilized for drug delivery applications. The functionalization of MSNs with BTESB enhances their biocompatibility and drug loading capacity.

  • Research Findings : A study reported that MSNs synthesized with BTESB showed improved loading efficiency for anticancer drugs compared to traditional silica nanoparticles. The release profiles indicated a sustained release mechanism, making them suitable for targeted therapy.

The biological activity of BTESB can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the triethoxysilyl groups allows BTESB to integrate into lipid membranes, disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation : Upon interaction with biological systems, BTESB may induce oxidative stress through ROS generation, contributing to its cytotoxic effects.
  • Functionalization Potential : The ability to modify its surface chemistry enables BTESB to interact with various biomolecules, enhancing its therapeutic efficacy.

Properties

IUPAC Name

triethoxy-(3-triethoxysilylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-14-13-15-18(16-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBRVZDGOJHHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469322
Record name 1,3-Bis(triethoxysilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16067-99-5
Record name 1,3-Bis(triethoxysilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium chips (28.0 g, 1.15 mol) and freshly distilled tetraethoxysilane (450 mL, 2 mol) in tetrahydrofuran (750 mL) were placed under nitrogen in a 2 L 3-neck flask equipped with a magnetic stir bar, a condenser, and an additional funnel. A small crystal of iodine was added in order to activate the magnesium. A solution of 1,3-dibromobenzene (100.0 g, 0.424 mol) in tetrahydrofuran (250 mL) was added slowly. When ca. 25 mL of the dibromide had been added, the addition was stopped and stirring was continued until a mildly exothermic reaction began (usually within 20-30 minutes). The addition of dibromobenzene was continued and held at such a rate as to maintain the solution at reflux. After the addition was complete, the reaction mixture was stirred for two additional hours. The resulting brown solution was filtered from the remaining magnesium metal, and the tetrahydrofuran was removed by evacuation. The brown residue was extracted with dry hexane (500 mL), and combined extracts were concentrated in vacuo. Unreacted tetraethyl orthosilicate was removed in vacuo (103 torr), leaving a tea-brown oil. Two distillations gave the product as a clear, colorless oil (0.1 mm Hg, 126-128° C., 58.0 g., 34%). Anal. Calcd for C18H34O6Si2 : C, 53.7; H, 8.51. Found: C, 54.1; H, 8.59. IR (Neat, Csl, cm-1): 3060 W, 2970 s, 2920 s, 2880 s, 2730 w, 1577 m, 1478 w, 1439 m, 1390 s, 1365 m, 1290 m, 1160 s, 1090 vs, 958 s, B05 s, 770 s, 715 m, 705 m, 670 m, 485 s. 1H NMR (benzene-d6, 22° C., 300 MHz ): δ 1.15 (t, J=7.1 Hz, 18 H, OCH2CH3), 3.91 (q, J=7.1 Hz, 12 H, OCH2CH3), 7.30 (t, J=7.2 Hz, 1 H, C6H4), 7.89 (d, J=7.2 Hz, 2 H, C6H4), 8.37 (s, 1 H, C6H4). 13C{1H}NMR (benzene-d6, 22° C., 75.5 MHz): δ 18.43 (PHC2CH3), 58.89 (OCH2CH3), 127.59, 131.52, 137.06, 141.70 (C6H4)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,3-Bis(triethoxysilyl)benzene suitable for creating porous low-k films?

A1: this compound acts as a bridging organic group in organosilicate glass (OSG) based low-k films. These films require controlled porosity to achieve the desired low dielectric constant (k-value). The structure of this compound, with its two triethoxysilyl groups connected to a benzene ring, allows it to co-condense with other precursors like tetraethoxysilane (TEOS). This co-condensation forms a siloxane network with embedded benzene rings, influencing the film's final porosity and mechanical properties [, ].

Q2: How does the ratio of this compound to other precursors affect the properties of the final film?

A2: Research has shown that varying the molar ratio of this compound to 1,3,5-tris(triethoxysilyl)benzene significantly impacts the film's characteristics []. For instance, different ratios lead to variations in:

    Q3: Are there any challenges in using this compound for low-k film fabrication?

    A3: One challenge is achieving the desired mechanical strength. While incorporating benzene bridges generally improves mechanical properties compared to methyl-terminated films, using this compound alone may not be sufficient to reach significant improvements []. Further research into optimizing precursor ratios or incorporating other bridging groups could be necessary. Additionally, the presence of oxygen-deficient defects, potentially linked to incomplete transformation of Si-OC2H5 groups during curing, can lead to UV-induced luminescence, which might be undesirable in certain applications [].

    Q4: Beyond low-k films, are there other applications for this compound?

    A4: Yes, this compound can be used to create highly ordered mesoporous silica materials with a unique pore wall structure []. This organized structure arises from the self-assembly of this compound with surfactants during synthesis. These materials have potential applications in areas like catalysis, adsorption, and separation science, thanks to their high surface area and ordered pore structure.

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